molecular formula C8H7NO5 B1610197 4-methoxypyridine-2,6-dicarboxylic Acid CAS No. 52062-26-7

4-methoxypyridine-2,6-dicarboxylic Acid

Cat. No. B1610197
CAS RN: 52062-26-7
M. Wt: 197.14 g/mol
InChI Key: INGKNNWONGEVCL-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2,6-dicarboxylic acid (4-MPDC) is an organic compound that can be found in a variety of natural sources, including plants, fungi, and bacteria. It is an important intermediate in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial chemicals. 4-MPDC is a versatile compound that can be used in a variety of synthetic processes, and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Chiral Dihydropyridones

4-methoxypyridine-2,6-dicarboxylic Acid: is used in the synthesis of chiral dihydropyridones through enantioselective catalytic dearomative addition of Grignard reagents . These dihydropyridones are significant due to their presence in numerous alkaloids and bioactive molecules.

Ligands for Neuronal Nicotinic Acetylcholine Receptors

The compound serves as a starting reagent for constructing dihyropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine receptors . This application is crucial for developing treatments for neurological disorders.

Stereocontrolled Synthesis of Alkaloids

It is utilized in the stereocontrolled synthesis of complex alkaloids such as (±)-pumiliotoxin C and (±)-lasubine II . These alkaloids have various pharmacological effects and are of interest for drug development.

Material Science Applications

Derivatives of 4-methoxypyridine-2,6-dicarboxylic Acid are used in material science as model compounds. They help study the effect of intramolecular hydrogen bonding and the influence of steric and electronic factors on molecular conformations .

Organic Synthesis

The acid derivative is a key intermediate in organic synthesis, enabling the formation of pyridine scaffolds that are foundational in creating a wide range of organic compounds .

Analytical Chemistry

In analytical chemistry, 4-methoxypyridine-2,6-dicarboxylic Acid derivatives are synthesized for use as standards or reagents in various analytical methods .

Pharmacology

This compound is involved in the synthesis of pharmacologically active molecules, particularly those with pyridine as a core structure, which are common in many drugs .

Chemical Synthesis

Lastly, it’s used in chemical synthesis processes, particularly in the development of new synthetic routes and methodologies .

properties

IUPAC Name

4-methoxypyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGKNNWONGEVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440716
Record name 4-methoxypyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxypyridine-2,6-dicarboxylic Acid

CAS RN

52062-26-7
Record name 4-methoxypyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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